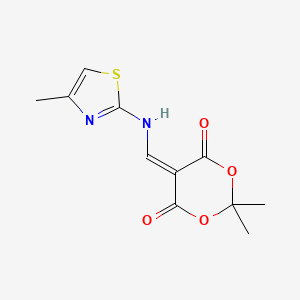
2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a dioxane ring and a thiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylthiazole-2-amine with a suitable dioxane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing by-products and optimizing the purification process to meet regulatory standards.
化学反应分析
Types of Reactions
2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The thiazole moiety may bind to enzyme active sites, inhibiting their activity. The dioxane ring can interact with cellular membranes, affecting their permeability and function. These interactions lead to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-5-(((4-ethylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
- 2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dioxane ring and a thiazole moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
2,2-dimethyl-5-[[(4-methyl-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-6-5-18-10(13-6)12-4-7-8(14)16-11(2,3)17-9(7)15/h4-5H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADDJUCAXRGPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














